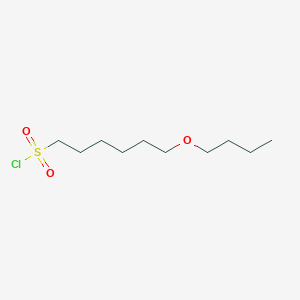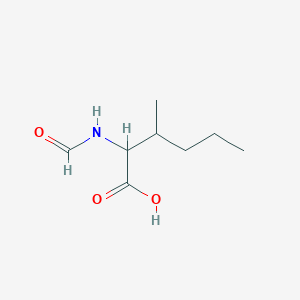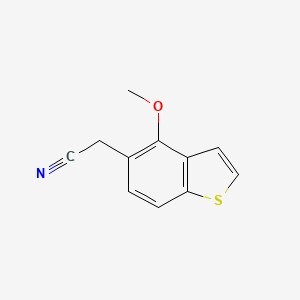
2-(4-Methoxy-1-benzothiophen-5-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxy-1-benzothiophen-5-yl)acetonitrile is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This specific compound is characterized by the presence of a methoxy group at the 4-position and an acetonitrile group at the 5-position of the benzothiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-1-benzothiophen-5-yl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzothiophene with acetonitrile under specific conditions. The reaction typically requires a catalyst, such as a transition metal, and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Methoxy-1-benzothiophen-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or other electrophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated benzothiophenes or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxy-1-benzothiophen-5-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the methoxy and acetonitrile groups can influence its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Benzofuran derivatives: Similar in structure but contain an oxygen atom instead of sulfur.
Other benzothiophene derivatives: Compounds like 2-(4-hydroxybenzothiophen-5-yl)acetonitrile share a similar core structure but differ in functional groups.
Uniqueness: 2-(4-Methoxy-1-benzothiophen-5-yl)acetonitrile is unique due to the specific positioning of the methoxy and acetonitrile groups, which can significantly impact its chemical reactivity and biological activity compared to other benzothiophene derivatives .
Propiedades
Fórmula molecular |
C11H9NOS |
|---|---|
Peso molecular |
203.26 g/mol |
Nombre IUPAC |
2-(4-methoxy-1-benzothiophen-5-yl)acetonitrile |
InChI |
InChI=1S/C11H9NOS/c1-13-11-8(4-6-12)2-3-10-9(11)5-7-14-10/h2-3,5,7H,4H2,1H3 |
Clave InChI |
HMOGZGQRWQATHB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC2=C1C=CS2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


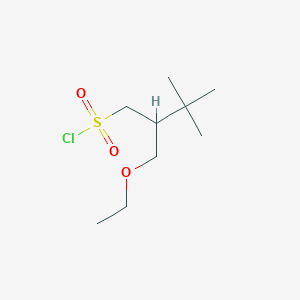

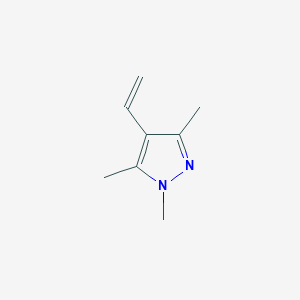
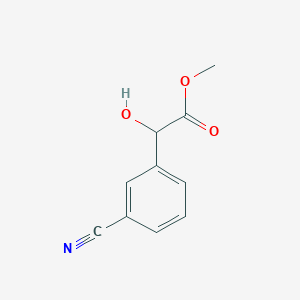
![Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate](/img/structure/B13567005.png)


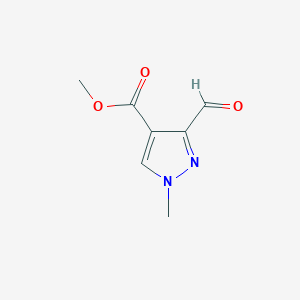
![1-{Spiro[3.3]heptan-2-yl}ethan-1-amine](/img/structure/B13567024.png)


